N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methylphenyl group, an ethoxy group, and a thiophen-2-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H20ClNO2S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20ClNO2S/c1-3-25-20-9-5-4-8-18(20)21(24)23(14-17-7-6-12-26-17)16-11-10-15(2)19(22)13-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
GKMXNPYUYHHPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylaniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophen-2-ylmethyl bromide under basic conditions to yield the final product .
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as ethanol or acetic acid are commonly used, and the reactions are often carried out under reflux conditions .
Chemical Reactions Analysis
N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-substituted phenyl group and exhibits similar biological activities.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar benzamide core but with different substituents, leading to distinct chemical and biological properties.
The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
